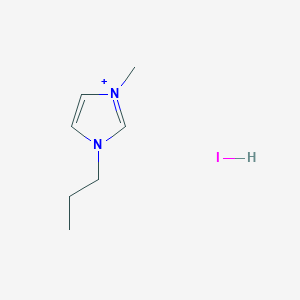
1-Methyl-3-propylimidazol-1-ium;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propylimidazol-1-ium;hydroiodide, also known as 1-methyl-3-propylimidazolium iodide, is a type of ionic liquid. Ionic liquids are salts in the liquid state, which are typically composed of organic cations and inorganic anions. This compound is known for its unique properties such as low volatility, high thermal stability, and good ionic conductivity .
Vorbereitungsmethoden
1-Methyl-3-propylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
1-Methyl-3-propylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability
Biology: It can be used in the extraction and stabilization of biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Wirkmechanismus
The mechanism by which 1-Methyl-3-propylimidazol-1-ium;hydroiodide exerts its effects is largely dependent on its ionic nature. In electrochemical applications, it acts as an electrolyte, facilitating the movement of ions and enhancing conductivity. In catalysis, it can stabilize transition states and intermediates, thereby increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-propylimidazol-1-ium;hydroiodide can be compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Hexyl-3-methylimidazolium iodide
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, melting points, and other physical properties. The unique combination of the propyl group and the iodide ion in this compound provides a balance of properties that can be advantageous in specific applications .
Eigenschaften
Molekularformel |
C7H14IN2+ |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
1-methyl-3-propylimidazol-1-ium;hydroiodide |
InChI |
InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
IVCMUVGRRDWTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C[N+](=C1)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



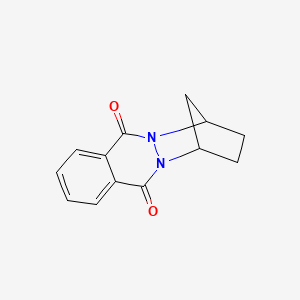
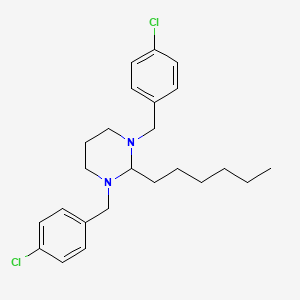
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
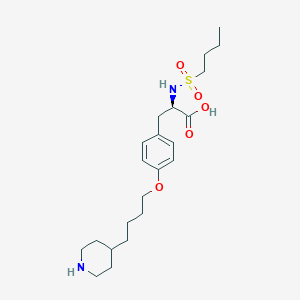
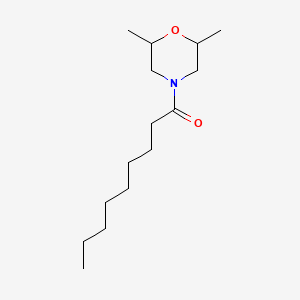
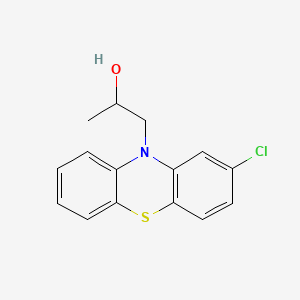
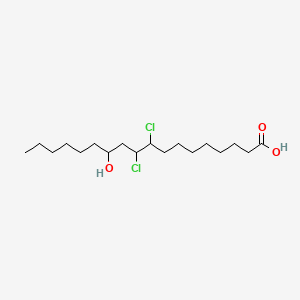
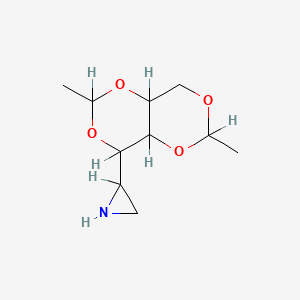
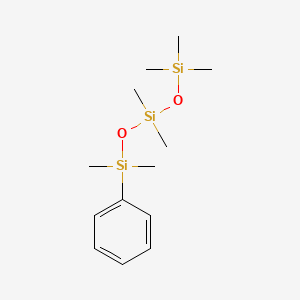
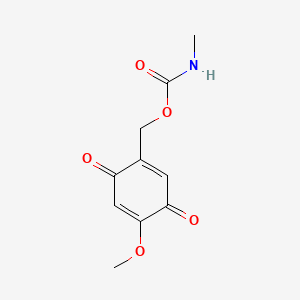
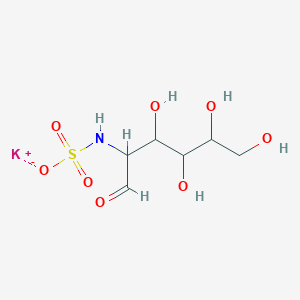

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
